molecular formula C23H26BrN3O3 B11165239 N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165239
M. Wt: 472.4 g/mol
InChI Key: FVIKEJUUHHCDFX-UHFFFAOYSA-N
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Description

N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a pyrrolidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Carbamoylation: The brominated aromatic amine is then reacted with a suitable carbamoyl chloride to form the carbamoyl derivative.

    Coupling: The carbamoyl derivative is coupled with 4-aminophenylbutylpyrrolidine-3-carboxamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and the carbamoyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-Bromo-2-methylphenyl)carbamoyl]sulfamoyl}benzyl)-4-fluorobenzamide
  • 4-Bromo-N-(2-methylphenyl)benzamide

Uniqueness

N-{4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a brominated aromatic ring and a pyrrolidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H26BrN3O3

Molecular Weight

472.4 g/mol

IUPAC Name

N-[4-[(4-bromo-2-methylphenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26BrN3O3/c1-3-4-11-27-14-17(13-21(27)28)23(30)25-19-8-5-16(6-9-19)22(29)26-20-10-7-18(24)12-15(20)2/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

FVIKEJUUHHCDFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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